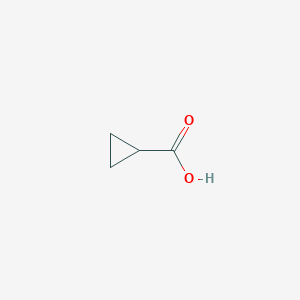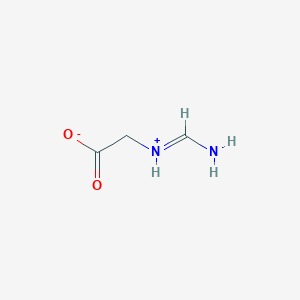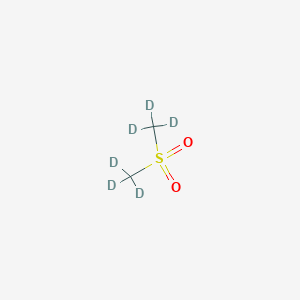
Nitrito de terc-butilo
Descripción general
Descripción
Tert-Butyl nitrite (TBN) is a versatile compound in organic chemistry, serving as an oxidant and a N1 synthon in various multicomponent reactions. Its utility spans across the synthesis of complex organic frameworks, showcasing its role in facilitating C-N bond formations and engaging in radical transformations without the need for metal catalysis.
Synthesis Analysis
TBN serves as a pivotal reagent in the synthesis of complex organic molecules. It acts as an oxidant and a N1 synthon in the formation of imidazoquinolines and isoquinolines through sequential C-N bond formations, illustrating its capacity to engage in multicomponent reactions efficiently (Sau et al., 2018).
Molecular Structure Analysis
The molecular structure of TBN facilitates its dual role in organic synthesis. Its ability to release nitrogen oxides supports various organic transformations, including nitrosation, oxidation, and nitration. These reactions are critical in constructing complex molecular architectures with precision.
Chemical Reactions and Properties
TBN is instrumental in promoting oxidative intermolecular reactions, such as the sulfonamination of alkynes, which leads to the synthesis of substituted sulfonyl pyrroles without metal catalysis. This exemplifies TBN's role in facilitating novel chemical reactions under environmentally benign conditions (Qi et al., 2018).
Physical Properties Analysis
The physical properties of TBN, such as its boiling point and solubility, are crucial for its application in organic synthesis. These properties determine the conditions under which TBN can be used as a reagent in various chemical reactions, influencing the outcome and efficiency of these processes.
Chemical Properties Analysis
TBN's chemical properties, including its reactivity with different functional groups and its role as an oxidant, make it a valuable tool in organic synthesis. Its ability to initiate radical reactions and participate in nitration and oxidation processes highlights its versatility and utility in creating a wide range of organic compounds.
For more in-depth information and further exploration of TBN's applications in organic synthesis, refer to the following sources:
Aplicaciones Científicas De Investigación
Oxidación Aeróbica
El nitrito de terc-butilo (TBN) se utiliza en procesos de oxidación aeróbica debido a su capacidad para actuar como donante de oxígeno. Esta aplicación es crucial en la síntesis orgánica donde el TBN facilita la oxidación de varios sustratos en condiciones suaves, lo que hace que el proceso sea más ecológico y rentable .
Reacciones de Anulación
En las reacciones de anulación, el TBN sirve como fuente de nitrógeno, permitiendo la construcción de arquitecturas moleculares complejas. Esto es particularmente valioso en la síntesis de compuestos heterocíclicos, que son prevalentes en productos farmacéuticos y agroquímicos .
Reacciones de Diazotación
El TBN se emplea como reactivo para la diazotación, una reacción en la que ayuda en la conversión de aminas aromáticas primarias en sus correspondientes compuestos de diazonio. Estas sales de diazonio se utilizan luego como intermediarios en la síntesis de colorantes azoicos, productos farmacéuticos y agroquímicos .
Nitración de Hidrocarburos
El TBN se utiliza para la nitración de alcanos, alquenos, alquinos y compuestos aromáticos. La nitración es una reacción química fundamental en la síntesis orgánica, que conduce a la producción de compuestos nitro que sirven como precursores de aminas, utilizados en la fabricación de polímeros, productos farmacéuticos y explosivos .
Reacciones de Nitrosación
El compuesto juega un papel significativo en las reacciones de nitrosación, donde agrega un grupo nitroso a las moléculas orgánicas. Esta reacción es importante para la síntesis de compuestos nitrosos, que son valiosos en la preparación de oximas y otros grupos funcionales que contienen nitrógeno .
Conversiones Fotocatalizadas
El TBN es fundamental en las conversiones fotocatalizadas, como la transformación de arilaminas y heteroarilaminas en seleniuros. También encuentra aplicación en la preparación de azidas de arilo a partir de aminas de arilo, que son intermediarios útiles en diversas transformaciones orgánicas .
Mecanismo De Acción
Target of Action
Tert-Butyl Nitrite (TBN) is an organic compound that is primarily used as a reagent in organic synthesis . It has a wide range of targets, including secondary amides, which it reacts with to produce N-nitroso amides . It also targets alkanes, alkenes, alkynes, and aromatic compounds for nitration .
Mode of Action
TBN interacts with its targets through various mechanisms. For instance, it reacts with secondary amides to form N-nitroso amides . It also participates in nitration of alkane, alkene, alkyne, and aromatic compounds, as well as nitrosylation and sequential nitrosylation reactions . TBN acts as a source of oxygen and nitrogen in these reactions .
Biochemical Pathways
TBN affects several biochemical pathways. It plays a role in aerobic oxidation, annulation, and diazotization . It also participates in the nitration of various compounds and nitrosylation reactions . These transformations have downstream effects on the synthesis of a diverse array of complex nitrogen-containing molecules .
Pharmacokinetics
TBN is a colorless liquid that is typically employed as a solution with tert-butyl alcohol . It has a boiling point of 61-63°C , and it is soluble in alcohol, carbon disulfide, chloroform, and diethyl ether . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The action of TBN results in the formation of various nitrogen-containing compounds. For example, it can convert secondary amides into N-nitroso amides . It also enables the nitration of alkane, alkene, alkyne, and aromatic compounds, and participates in nitrosylation and sequential nitrosylation reactions . These transformations lead to the synthesis of a diverse array of complex nitrogen-containing molecules .
Action Environment
The action of TBN can be influenced by environmental factors. For instance, it can efficiently initiate the aerobic cleavage of benzylic C-C bonds under metal-free conditions . Furthermore, TBN’s reactivity can show differential behavior under different reaction conditions .
Safety and Hazards
Direcciones Futuras
Due to its unique structural features, tert-Butyl nitrite shows differential reactivity under different reaction conditions . These diverse reactivities have resulted in the construction of a diverse array of complex N-containing molecules . The primary objective of the present review is to bring the latest findings of TBN in terms of its applications in reactions into the limelight .
Análisis Bioquímico
Biochemical Properties
tert-Butyl nitrite is used as a reagent in organic synthesis . It reacts with secondary amides to give N-nitroso amides . This indicates that tert-Butyl nitrite can interact with enzymes and proteins involved in amide metabolism, although the specific enzymes and proteins it interacts with are not mentioned in the sources.
Cellular Effects
It is known to participate in photocatalyzed conversion of aryl- and heteroarylamines to selenides . It also participates in radical multifunctionalization reactions of aliphatic alkenes .
Molecular Mechanism
tert-Butyl nitrite is used in organic synthesis, particularly in the nitration of alkane, alkene, alkyne, and aromatic compounds, as well as in nitrosylation and sequential nitrosylation reactions . It serves as a source of oxygen and nitrogen in these reactions .
Temporal Effects in Laboratory Settings
It is known to participate in a metal-free radical cyclization/dehydrogenation cascade of alkenes with aldehydes, providing synthetically useful 3,5-disubstituted isoxazoles in a one-pot system .
Propiedades
IUPAC Name |
tert-butyl nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,3)7-5-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGXOCVLYRDXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202316 | |
| Record name | tert-Butyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with an agreeable odor; [Merck Index] Sweet odor; [Alfa Aesar MSDS] | |
| Record name | tert-Butyl nitrite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
540-80-7 | |
| Record name | tert-Butyl nitrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl nitrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL NITRITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4780H7U8LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)

